4-amino-1-metil-1H-imidazol-5-carboxilato de etilo

Descripción general

Descripción

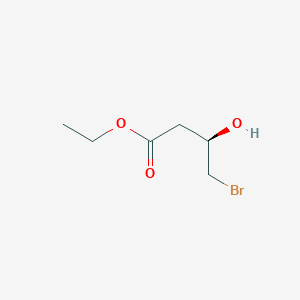

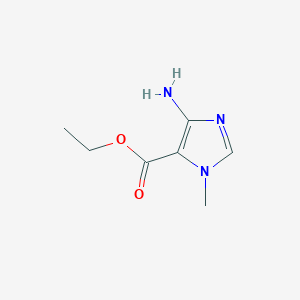

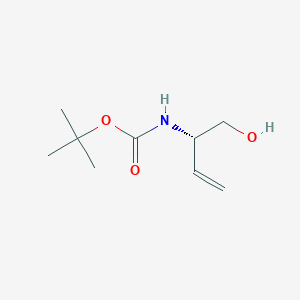

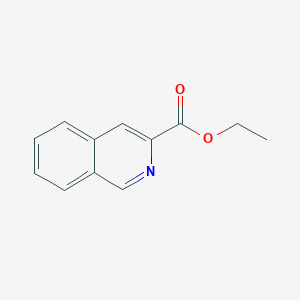

Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate is a chemical compound with the molecular formula C7H11N3O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate consists of a five-membered imidazole ring with an ethyl carboxylate group at the 5-position and a methyl group and an amino group at the 4-position .Physical And Chemical Properties Analysis

Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate has a predicted boiling point of 359.6±22.0 °C and a density of 1.29 . It is recommended to be stored at 2-8°C, protected from light .Aplicaciones Científicas De Investigación

Síntesis de Imidazoles Sustituidos

Los avances recientes en la síntesis de imidazoles han demostrado que estos heterociclos son componentes clave en moléculas funcionales que se utilizan en diversas aplicaciones. El enfoque se ha centrado en la síntesis regiocontrolada, que es crucial para crear imidazoles sustituidos específicos con las propiedades deseadas .

Producción de 1,7-dimetilxantina

Un método de síntesis escalable y libre de cromatografía para la 1,7-dimetilxantina implica la reacción de acilación del 4-amino-1-metil-1H-imidazol-5-carboxilato de etilo. Este proceso produce un producto de alta pureza que se utiliza en diversas aplicaciones terapéuticas .

Agentes Antimicrobianos

Los derivados de imidazol han demostrado un buen potencial antimicrobiano. Se han evaluado compuestos específicos sintetizados a partir de derivados de imidazol y se ha descubierto que son efectivos contra una gama de amenazas microbianas .

Actividad antioxidante

Se han sintetizado y evaluado compuestos que contienen imidazol por su actividad antioxidante utilizando diversos métodos, como ensayos de eliminación de peróxido de hidrógeno y de óxido nítrico. Estos compuestos ofrecen beneficios terapéuticos potenciales como antioxidantes .

Versatilidad en Medicina e Industria

Los derivados de imidazol son reconocidos por su versatilidad, encontrando aplicaciones en medicina, química sintética e industria. Los últimos avances se centran en diversas reacciones multicomponente que se llevan a cabo en diferentes condiciones para crear derivados de imidazol con propiedades específicas .

Safety and Hazards

This compound is classified under GHS07 and carries the signal word ‘Warning’. Hazard statements associated with it include H335, H315, and H319 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Mecanismo De Acción

Target of Action

Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate is a compound that has been identified as an inhibitor for certain types of cancer . The primary targets of this compound are likely to be specific cellular signaling pathways that are crucial for cancer cell growth and proliferation . .

Mode of Action

The compound interacts with its targets by modulating cellular signaling pathways . This modulation can inhibit the growth and spread of cancer cells

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell growth and proliferation, given its reported anticancer activity . .

Result of Action

The molecular and cellular effects of the compound’s action would be the inhibition of cancer cell growth and proliferation . This is achieved through the modulation of cellular signaling pathways .

Propiedades

IUPAC Name |

ethyl 5-amino-3-methylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-12-7(11)5-6(8)9-4-10(5)2/h4H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLWGJATIFSXTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90486071 | |

| Record name | ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61982-18-1 | |

| Record name | ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-3-methyl-3H-imidazole-4-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B1631539.png)

![6-Chlorobenzo[b]thiophene](/img/structure/B1631565.png)